1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs with significant medicinal properties
Preparation Methods
The synthesis of 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multicomponent reactions. One common method includes the use of phenylethylamine and aldehydes in the presence of acidic conditions to form the tetrahydroisoquinoline core . Industrial production methods often employ transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of C(sp3)–H bonds with various nucleophiles . These methods are favored for their efficiency and high yield.
Chemical Reactions Analysis
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its neuroprotective and antidepressant properties.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and other diseases.
Industry: The compound is used in the development of chiral catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways in the body. It is known to act as an antidopaminergic agent, which means it can modulate dopamine levels in the brain . This property is particularly useful in preventing neurotoxicity and treating conditions like Parkinson’s disease . The compound also demonstrates neuroprotective activity by antagonizing the effects of neurotoxins .
Comparison with Similar Compounds
1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its antidepressant and neuroprotective properties.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride:
1,2,3,4-Tetrahydroisoquinoline: A precursor for various bioactive molecules and alkaloids.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Properties
CAS No. |
24464-14-0 |
---|---|
Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
1-methyl-7-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H17N.ClH/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12;/h2-8,11-12,17H,9-10H2,1H3;1H |
InChI Key |
QLZQDLWTQZQWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC[NH2+]1)C=CC(=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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